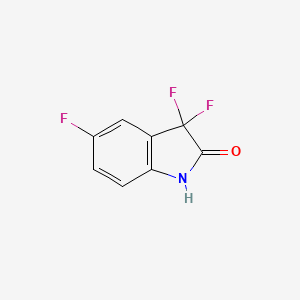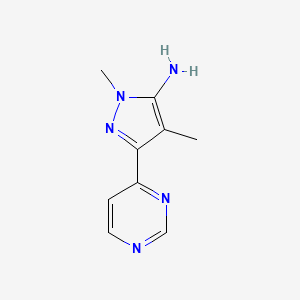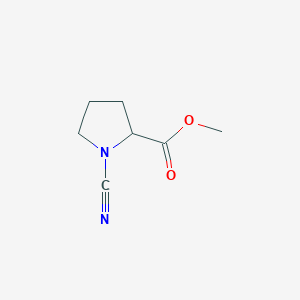![molecular formula C12H15N3S B15239522 2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B15239522.png)
2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole is a compound that features a benzodiazole ring substituted with a pyrrolidin-2-ylmethylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole typically involves the reaction of a benzodiazole derivative with a pyrrolidin-2-ylmethylthio group. One common method involves the nucleophilic substitution reaction where a halogenated benzodiazole reacts with pyrrolidin-2-ylmethylthiol under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The benzodiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the benzodiazole ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzodiazole derivatives.
Substitution: Various substituted benzodiazole or pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzodiazole and pyrrolidine moieties. These interactions can modulate biological pathways, leading to the observed effects .
Eigenschaften
Molekularformel |
C12H15N3S |
|---|---|
Molekulargewicht |
233.33 g/mol |
IUPAC-Name |
2-(pyrrolidin-2-ylmethylsulfanyl)-1H-benzimidazole |
InChI |
InChI=1S/C12H15N3S/c1-2-6-11-10(5-1)14-12(15-11)16-8-9-4-3-7-13-9/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15) |
InChI-Schlüssel |
ABFNBYRMMGELQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)CSC2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(3-{[(3,4-dichlorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate](/img/structure/B15239440.png)
![N-[3-(Methylsulfanyl)propyl]cyclohexanamine](/img/structure/B15239443.png)
![3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15239452.png)




amine](/img/structure/B15239499.png)






